molecular formula C9H8BrN5O4 B455797 5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide CAS No. 512810-18-3

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide

Cat. No. B455797
CAS RN: 512810-18-3
M. Wt: 330.1g/mol
InChI Key: UWUKFRMSCYSMJM-UHFFFAOYSA-N
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Description

The compound “5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring in this compound is substituted with a bromo and a nitro group, and it is linked to a furan ring via a hydrazide group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the general properties of its constituent groups. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. This ring is substituted with a bromo and a nitro group. Additionally, the compound contains a furan ring, which is a five-membered ring with an oxygen atom, and this ring is linked to the pyrazole ring via a hydrazide group .

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

Studies on the nitration of pyrazole compounds and related transformations provide insights into the synthesis and chemical behavior of pyrazole derivatives. Barry, Birkett, and Finar (1969) discussed the nitration of 3-methyl-1,5-diphenylpyrazole and related compounds, highlighting the production of various mono- and di-nitro compounds through specific nitration conditions. This foundational work aids in understanding the chemical reactivity of pyrazole rings, potentially relevant to the synthesis of compounds like "5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide" (Barry, Birkett, & Finar, 1969).

Energetic Materials

Pyrazole derivatives have been explored for their potential in energetic materials. Dalinger et al. (2016) detailed the synthesis of a nitropyrazole bearing both furazan and trinitromethyl moieties, showcasing promising explosive properties. This research underlines the utility of pyrazole frameworks in developing materials with high energy content, which could be extrapolated to the study of "5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide" in similar applications (Dalinger, Suponitsky, Pivkina, & Sheremetev, 2016).

Antibacterial and Antifungal Activities

Research into the antibacterial and antifungal properties of pyrazole derivatives is significant. Pundeer et al. (2013) synthesized bromopyrazole but-3-en-2-ones and pyrazoles, testing their in vitro antibacterial and antifungal activities. Their work indicates the potential of pyrazole derivatives in developing new antimicrobial agents, suggesting a possible avenue for research into the applications of "5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide" in this context (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013).

Crystal Structure Analysis

Studies on the crystal structures of pyrazole derivatives offer valuable insights into their molecular arrangements and potential interactions. For instance, Portilla et al. (2007) described the hydrogen-bonded structures of various methyl pyrazole derivatives, providing a deeper understanding of their molecular geometries. Such structural analyses are crucial for designing compounds with targeted properties, which could extend to "5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide" for specific applications (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

properties

IUPAC Name

5-[(4-bromo-3-nitropyrazol-1-yl)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN5O4/c10-6-4-14(13-8(6)15(17)18)3-5-1-2-7(19-5)9(16)12-11/h1-2,4H,3,11H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUKFRMSCYSMJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)NN)CN2C=C(C(=N2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141395
Record name 5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide

CAS RN

512810-18-3
Record name 5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512810-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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